Phenacyl formate
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Overview
Description
Phenacyl formate is an organic compound with the molecular formula C9H8O3. It is an ester formed from phenacyl alcohol and formic acid. This compound is known for its utility in various chemical reactions and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenacyl formate can be synthesized through the esterification of phenacyl alcohol with formic acid. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture to achieve a higher yield.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of temperature and pressure to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Phenacyl formate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form this compound derivatives.
Reduction: Reduction reactions can convert this compound to phenacyl alcohol.
Substitution: It can participate in nucleophilic substitution reactions to form different esters and ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: this compound derivatives.
Reduction: Phenacyl alcohol.
Substitution: Various esters and ethers depending on the nucleophile used.
Scientific Research Applications
Phenacyl formate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the preparation of biologically active molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of phenacyl formate involves its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophiles, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.
Comparison with Similar Compounds
Phenacyl bromide: Similar in structure but contains a bromine atom instead of a formate group.
Phenyl formate: An ester of phenol and formic acid, differing in the alcohol component.
Uniqueness: Phenacyl formate is unique due to its specific reactivity and the types of products it can form. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in organic synthesis.
Properties
CAS No. |
55153-12-3 |
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Molecular Formula |
C9H8O3 |
Molecular Weight |
164.16 g/mol |
IUPAC Name |
phenacyl formate |
InChI |
InChI=1S/C9H8O3/c10-7-12-6-9(11)8-4-2-1-3-5-8/h1-5,7H,6H2 |
InChI Key |
RJJPGLSTUHHJOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC=O |
Origin of Product |
United States |
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